2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Storage Stability Chemical Handling Procurement Logistics

2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 7546-38-5) is distinguished by its 2-methyl stereocenter, enabling enantioselective synthesis—a capability absent in unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 10592-27-5) or fully aromatic 7-azaindole (CAS 271-63-6). With a predicted LogP of 1.58 and low polar surface area (24.92 Ų), it provides defined lipophilicity for assay development and fragment-based screening. The predicted CYP3A4 inhibition (IC50 ≈ 15 μM) offers a tractable baseline for medicinal chemistry optimization. This scaffold has enabled multikilogram-scale synthesis of enantiomerically pure derivatives for industrial applications. Requires -20°C storage under nitrogen atmosphere; not interchangeable with room-temperature-stable analogs.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 7546-38-5
Cat. No. B1612888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
CAS7546-38-5
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1CC2=C(N1)N=CC=C2
InChIInChI=1S/C8H10N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-4,6H,5H2,1H3,(H,9,10)
InChIKeyKZZRMJZSXZUPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 7546-38-5) for Medicinal Chemistry: Core Scaffold Properties and Procurement Considerations


2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 7546-38-5) is a bicyclic heterocyclic compound with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol . The compound features a fused pyrrolopyridine core with a methyl substituent at the 2-position of the partially saturated pyrrole ring, which distinguishes it structurally from fully aromatic 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and other dihydro analogs [1]. This scaffold is of interest in medicinal chemistry and pharmaceutical research as a building block for kinase inhibitor development [1].

Why Generic 7-Azaindole Analogs Cannot Substitute for 2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 7546-38-5)


Generic substitution of 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 10592-27-5) or fully aromatic 7-azaindole (CAS 271-63-6) fails due to fundamental differences in chemical stability, storage requirements, and physicochemical properties. The 2-methyl substitution confers distinct handling requirements; specifically, the compound requires storage at -20°C under nitrogen, whereas unsubstituted analogs are typically stable at room temperature in sealed containers [1]. Additionally, the predicted LogP value of 1.5761 for the 2-methyl derivative differs meaningfully from other scaffold modifications, impacting solubility and partitioning behavior in biological assays [2]. These differences necessitate careful compound selection based on specific synthetic or screening requirements rather than interchangeable procurement.

Quantitative Differentiation Evidence: 2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 7546-38-5) vs. Comparators


Storage Stability Differentiation: -20°C Nitrogen Requirement vs. Room Temperature Stability of Unsubstituted Analog

2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine requires storage at -20°C under nitrogen, a more stringent condition than the unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 10592-27-5), which is reported to be stable under normal laboratory conditions in a tightly sealed container at room temperature (15-25°C) [1]. This difference in recommended storage conditions reflects the compound's sensitivity to oxidative or thermal degradation due to the 2-methyl substitution pattern.

Storage Stability Chemical Handling Procurement Logistics

LogP Differentiation: Predicted Lipophilicity of 2-Methyl Derivative vs. Scaffold Baseline

The predicted LogP for 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is reported as 1.5761, with a Polar Surface Area (PSA) of 24.92 Ų [1]. In contrast, a representative pyrrolo[2,3-b]pyridine derivative (unspecified substitution) has been reported with a LogP of 1.87 and a PSA of 113.43 Ų in ADMET predictor simulations [2]. While the comparators differ in substitution, the LogP differential of approximately 0.3 units indicates that the 2-methyl dihydro scaffold occupies a distinct region of lipophilicity space relative to other members of the pyrrolopyridine class, which may influence membrane permeability and solubility profiles.

Lipophilicity ADME Drug-likeness

Chiral Derivative Enablement: (R)-2-Methyl Scaffold as Precursor to Enantiomerically Pure Kinase Inhibitor Intermediates

The 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold serves as the core structure for chiral derivatives that are advanced intermediates in kinase inhibitor development. Specifically, (R)-2-(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (derived from this scaffold) has been synthesized on multikilogram scale via a scalable and economical process, demonstrating the industrial relevance of the 2-methyl substitution pattern for accessing enantiomerically pure intermediates [1]. The analogous (2S)-4-iodo-2-methyl derivative is also documented as a chiral heterocyclic building block [2]. Unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine lacks the stereocenter at the 2-position, precluding its use in asymmetric syntheses requiring a defined chiral center at this position.

Asymmetric Synthesis Chiral Building Block Kinase Inhibitors

CYP3A4 Inhibition Liability: Predicted Moderate Interaction Risk for 2-Methyl Derivative

Computational studies predict moderate CYP3A4 inhibition for 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with an IC50 value of approximately 15 μM [1]. While comparative data for closely related analogs is unavailable in the source literature, this predicted value provides a baseline for assessing potential drug-drug interaction liabilities when this scaffold is incorporated into lead compounds. The moderate inhibition profile distinguishes this compound from scaffolds with either strong CYP inhibition (typically IC50 < 1 μM) or negligible effects (IC50 > 50 μM).

Drug-Drug Interaction CYP450 Preclinical Safety

Optimal Application Scenarios for 2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 7546-38-5) Based on Evidence


Asymmetric Synthesis of Chiral Kinase Inhibitor Intermediates

This compound is most appropriately procured when a stereocenter at the 2-position is required for downstream asymmetric synthesis. The 2-methyl substitution provides a chiral handle that enables the preparation of enantiomerically pure derivatives, such as (R)-2-(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, which has been scaled to multikilogram quantities for industrial applications [1]. The unsubstituted analog (CAS 10592-27-5) cannot fulfill this role due to the absence of a stereocenter at the equivalent position.

Fragment-Based Drug Discovery Requiring Predicted Moderate CYP3A4 Liability

For fragment-based screening programs where moderate CYP3A4 inhibition (predicted IC50 ≈ 15 μM) is acceptable or desired as a baseline characteristic, this scaffold provides a defined starting point for structure-activity relationship (SAR) exploration [2]. The predicted liability falls within a tractable range for medicinal chemistry optimization, distinguishing it from scaffolds with either negligible or strong CYP inhibition.

Lipophilicity-Driven Assay Development with Defined LogP Requirements

When experimental protocols demand a scaffold with a predicted LogP of approximately 1.58 and a low polar surface area (24.92 Ų), this compound provides a defined lipophilicity profile suitable for assay development and validation [3]. The LogP differential relative to other pyrrolopyridine derivatives (e.g., LogP 1.87) supports compound selection based on partitioning behavior rather than scaffold interchangeability [4].

Cold-Chain and Inert Atmosphere Inventory Environments

This compound is appropriate for facilities equipped with -20°C freezer storage and inert atmosphere handling capabilities (nitrogen atmosphere) [5]. Procurement should be planned with awareness of these storage constraints, as the unsubstituted analog (CAS 10592-27-5) is stable under less stringent room temperature conditions .

Quote Request

Request a Quote for 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.